1-(5-Chloro-2-hydroxyphenyl)-5-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one
Overview
Description
NS004 is a synthetic organic compound known for its role as a potassium channel activator. The compound has the chemical structure 1-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NS004 involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-amino-5-trifluoromethylbenzimidazole under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst like triethylamine. The mixture is heated to a temperature of around 100°C for several hours to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of NS004 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: NS004 undergoes several types of chemical reactions, including:
Oxidation: NS004 can be oxidized in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are used for substitution reactions.
Major Products Formed:
Scientific Research Applications
NS004 has a wide range of scientific research applications, including:
Mechanism of Action
NS004 exerts its effects by activating large-conductance calcium-activated potassium channels (BK channels). The compound binds to specific sites on the channel, increasing its mean open time and decreasing intermittent time. This results in an increase in channel voltage and calcium sensitivity, leading to enhanced potassium efflux and cellular hyperpolarization . The molecular targets of NS004 include the BK channel subunits, which are involved in regulating the channel’s activity and response to calcium and voltage changes .
Comparison with Similar Compounds
Uniqueness of NS004: NS004 is unique in its ability to significantly increase the activity of BK channels by enhancing their voltage and calcium sensitivity. This makes it a valuable tool for studying potassium channel function and developing therapeutic agents targeting these channels .
Properties
IUPAC Name |
3-(5-chloro-2-hydroxyphenyl)-6-(trifluoromethyl)-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O2/c15-8-2-4-12(21)11(6-8)20-10-3-1-7(14(16,17)18)5-9(10)19-13(20)22/h1-6,21H,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLYBVMNGZOYOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)N2C3=C(C=CC(=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.